molecular formula C19H24NO5- B15136671 Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester

Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester

Cat. No.: B15136671
M. Wt: 346.4 g/mol
InChI Key: ORZDVRCNBGEZFG-UHFFFAOYSA-M
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Description

1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chroman ring fused to a piperidine ring, with a tert-butoxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the second position of the chroman ring. The molecular formula of this compound is C19H25NO5, and it has a molecular weight of 347.41 g/mol .

Preparation Methods

The synthesis of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman ring is then subjected to spirocyclization with a piperidine derivative to form the spirocyclic structure.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the piperidine ring. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid in terms of its specific structural features and functional groups.

Properties

Molecular Formula

C19H24NO5-

Molecular Weight

346.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-piperidine]-2-carboxylate

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-15(16(21)22)24-14-7-5-4-6-13(14)19/h4-7,15H,8-12H2,1-3H3,(H,21,22)/p-1

InChI Key

ORZDVRCNBGEZFG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)[O-]

Origin of Product

United States

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